4-(2-Methyl-pyridin-4-yl)benzoic acid hydrochloride
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Overview
Description
4-(2-Methyl-pyridin-4-yl)benzoic acid hydrochloride is a chemical compound that combines a benzoic acid moiety with a methylpyridine group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-pyridin-4-yl)benzoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-methylpyridine and benzoic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-bromo-2-methylpyridine with a boronic acid derivative of benzoic acid in the presence of a palladium catalyst.
Hydrochloride Formation: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-pyridin-4-yl)benzoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and benzoic acid moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce piperidine derivatives.
Scientific Research Applications
4-(2-Methyl-pyridin-4-yl)benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 4-(2-Methyl-pyridin-4-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-4-yl)benzoic acid hydrochloride: This compound is similar in structure but contains a piperidine ring instead of a pyridine ring.
(2-Methylpyridin-4-yl)boronic acid hydrochloride: This compound is similar but contains a boronic acid group instead of a benzoic acid group.
Uniqueness
4-(2-Methyl-pyridin-4-yl)benzoic acid hydrochloride is unique due to its specific combination of a methylpyridine and benzoic acid moiety. This structure allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C13H12ClNO2 |
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Molecular Weight |
249.69 g/mol |
IUPAC Name |
4-(2-methylpyridin-4-yl)benzoic acid;hydrochloride |
InChI |
InChI=1S/C13H11NO2.ClH/c1-9-8-12(6-7-14-9)10-2-4-11(5-3-10)13(15)16;/h2-8H,1H3,(H,15,16);1H |
InChI Key |
AKIBPFNHIRGNRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C2=CC=C(C=C2)C(=O)O.Cl |
Origin of Product |
United States |
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